molecular formula C5H3BrCl2S B15314434 3-Bromo-2-chloro-5-(chloromethyl)thiophene

3-Bromo-2-chloro-5-(chloromethyl)thiophene

Cat. No.: B15314434
M. Wt: 245.95 g/mol
InChI Key: JPRCENJCMQTBGD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(chloromethyl)thiophene (CAS 1135148-77-4) is a halogenated thiophene derivative with the molecular formula C₅H₃BrCl₂S and a molar mass of 245.95 g/mol . Its structure features bromine and chlorine substituents at the 2- and 3-positions, respectively, and a reactive chloromethyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its ability to undergo nucleophilic substitutions and cross-coupling reactions.

Properties

Molecular Formula

C5H3BrCl2S

Molecular Weight

245.95 g/mol

IUPAC Name

3-bromo-2-chloro-5-(chloromethyl)thiophene

InChI

InChI=1S/C5H3BrCl2S/c6-4-1-3(2-7)9-5(4)8/h1H,2H2

InChI Key

JPRCENJCMQTBGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(chloromethyl)thiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes. These methods are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(chloromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(chloromethyl)thiophene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The specific pathways involved depend on the particular application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 3-Bromo-2-chloro-5-(chloromethyl)thiophene and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Reactivity Notes
This compound C₅H₃BrCl₂S 245.95 Br (3), Cl (2), CH₂Cl (5) 1135148-77-4 High reactivity at CH₂Cl for substitutions
3-Bromo-2-chloro-5-(difluoromethyl)thiophene C₅H₂BrClF₂S 259.43 Br (3), Cl (2), CF₂H (5) 2091608-75-0 CF₂H group enhances stability but reduces electrophilicity
3-(Bromomethyl)-5-chlorobenzo[b]thiophene C₉H₆BrClS 261.56 Br (3-CH₂), Cl (5), fused benzene ring 1198-51-2 Extended conjugation increases aromaticity
5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene C₁₄H₈BrClS 323.63 Br (5), Cl (4-phenyl), fused benzene 1026627-00-8 Chlorophenyl group introduces steric hindrance
2-(Chloromethyl)thiophene C₅H₅ClS 132.61 CH₂Cl (2) 206860-49-3 Simpler structure; higher reactivity in electrophilic substitutions

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